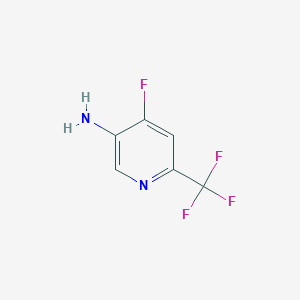

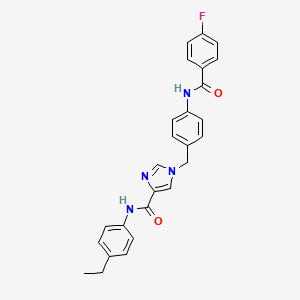

4-Fluoro-6-(trifluoromethyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-6-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making them attractive candidates for drug development and other applications.

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines and their derivatives have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst .

Biochemical Pathways

It’s known that the sm cross-coupling reaction, which this compound may participate in, involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It’s known that the physicochemical properties of the fluorine atom significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the SM cross-coupling reaction, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

The presence of a fluorine atom and a carbon-containing pyridine in 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Cellular Effects

It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine involves its interactions with various biomolecules. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is slightly soluble in water .

Dosage Effects in Animal Models

The effects of 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine at different dosages in animal models are currently not available. It is important to note that the compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it may cause toxicity if ingested or cause eye irritation .

Metabolic Pathways

The metabolic pathways involving 5-Amino-4-fluoro-2-(trifluoromethyl)pyridine are currently not well-established. It is known that the compound can be involved in amination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-(trifluoromethyl)pyridine with ammonia or an amine source. This reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Another method involves the reduction of 5-nitro-4-fluoro-2-(trifluoromethyl)pyridine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amino compound.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, nitro or nitroso compounds, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

4-Fluoro-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can be used as probes or inhibitors in biochemical studies.

Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its enhanced stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2-(trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 5-Nitro-4-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

4-Fluoro-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design and other applications. The fluorine atoms also contribute to the compound’s ability to form strong interactions with biological targets, enhancing its potential as a pharmacophore.

Properties

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDWSNRTQZQTOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)

![3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393798.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate](/img/structure/B2393799.png)